(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

描述

Molecular Architecture and Stereochemical Configuration

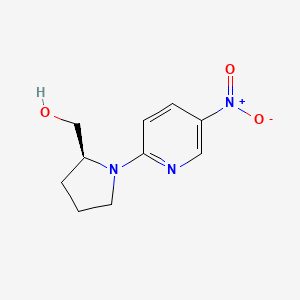

The molecular architecture of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol is characterized by a complex heterocyclic framework incorporating two distinct nitrogen-containing ring systems. The primary structural backbone consists of a pyrrolidine ring bearing a hydroxymethyl group at the 2-position, which is linked through the nitrogen atom to a 5-nitro-2-pyridyl moiety. This compound is also systematically named as (2S)-1-(5-Nitro-2-pyridyl)pyrrolidine-2-methanol, emphasizing the stereochemical designation and the precise positioning of functional groups.

The stereochemical configuration is unambiguously defined by the (S)-absolute configuration at the C-2 position of the pyrrolidine ring. This chiral center governs the overall three-dimensional arrangement of the molecule and is responsible for the observed negative optical rotation. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, while the pyridine ring maintains planarity due to its aromatic character.

The nitro group occupies the 5-position of the pyridine ring, positioned meta to the nitrogen-pyrrolidine linkage at the 2-position. This substitution pattern creates a significant dipole moment across the molecule, extending from the amino nitrogen of the pyrrolidine ring to the nitro group oxygen atoms. The hydroxymethyl substituent on the pyrrolidine ring provides additional functionality for hydrogen bonding interactions and contributes to the compound's solubility characteristics.

属性

IUPAC Name |

[(2S)-1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBARIBJRNJYVTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659936 | |

| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-37-2 | |

| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stereoselective Synthesis via Nitro-Mannich Reaction

A prominent approach involves the stereoselective synthesis of pyrrolidinones via the nitro-Mannich reaction, which is a multicomponent process capable of generating multiple stereocenters efficiently. A key study describes the conjugate addition of diorganozinc species to nitroacrylate, followed by an in situ nitro-Mannich reaction that spontaneously lactamizes, forming the pyrrolidinone core with high stereocontrol.

- Step 1: Formation of a nitroalkene intermediate through Michael addition of a diorganozinc reagent to a nitroacrylate.

- Step 2: Intramolecular nitro-Mannich reaction, which involves condensation with an amine equivalent, leading to a pyrrolidinone ring.

- Step 3: Stereoselective reduction and functionalization to introduce the (S)-configuration at the pyrrolidine center.

- High stereoselectivity

- One-pot operation

- Multiple stereocenters generated in a single step

Catalytic Asymmetric Synthesis Using Organocatalysts

L-proline, a well-known organocatalyst, has been employed to catalyze multicomponent reactions leading to pyrrolidinone derivatives. A notable study demonstrates the use of L-proline in a multicomponent synthesis of substituted pyridines and pyrrolidinones, providing a pathway to the target compound with high enantioselectivity.

- Step 1: Condensation of aldehydes, amines, and ketoesters in the presence of L-proline.

- Step 2: Cyclization and dehydration steps facilitated by the catalyst, forming the pyrrolidinone ring.

- Step 3: Functionalization with nitro groups via nitration or direct incorporation during the multicomponent process.

- Mild reaction conditions

- Recyclable catalyst

- High yields and stereoselectivity

Nitration and Functionalization of Prolinol Derivatives

The direct nitration of prolinol derivatives to introduce the nitro-pyridyl group has been explored, often via a one-pot nitration process. A typical method involves nitrating a prolinol precursor in controlled conditions to prevent over-nitration or side reactions.

- Step 1: Synthesis of a prolinol derivative with a free amino group.

- Step 2: Controlled nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (10-20°C).

- Step 3: Purification of the nitro-pyridyl prolinol via filtration and recrystallization.

- One-pot process reduces waste

- Controlled nitration minimizes by-products

- Suitable for scale-up

Key Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent System | Temperature Range | Stereocontrol | Yield | Notes |

|---|---|---|---|---|---|---|

| Nitro-Mannich Route | Diorganozinc, nitroacrylate, amines | Organic solvents (e.g., THF) | 0–50°C | High | >85% | Multistep, one-pot |

| Organocatalytic Multicomponent | Aldehydes, amines, ketoesters, L-proline | Ethanol, water | Room temp | Excellent | 70–90% | Mild, recyclable catalyst |

| Nitration of Prolinol Derivatives | 2-Aminopyridine derivatives, HNO3, H2SO4 | Concentrated acids | 10–50°C | Moderate | 60–75% | Controlled nitration |

Summary of Research Findings

- Stereoselectivity: Achieved through chiral catalysts or stereoselective reaction pathways such as nitro-Mannich reactions.

- Reaction Conditions: Mild temperatures (0–50°C), often in environmentally friendly solvents.

- Yield Optimization: Use of microreactors or controlled addition techniques enhances yields and purity.

- Environmental Considerations: One-pot processes and recyclable catalysts reduce waste and improve sustainability.

化学反应分析

Types of Reactions

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted pyridylprolinol compounds.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of prolinol, including (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. A study highlighted the effectiveness of pyrrolidine derivatives in targeting specific cancer types, suggesting that this compound could be further explored for its potential in cancer therapy .

Antimicrobial Properties

The compound's structural features contribute to its potential as an antimicrobial agent. Research has demonstrated that prolinol derivatives can exhibit activity against a range of bacterial strains. The presence of the nitro group enhances electron-withdrawing characteristics, which may increase the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Synthetic Applications

Chiral Catalysis

this compound has been employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in substrates makes it valuable for synthesizing enantiomerically pure compounds. Studies have shown that this compound can effectively catalyze reactions leading to the formation of complex molecules with high enantiomeric excess .

Ligand Development

The compound is also utilized in the development of ligands for transition metal complexes. These ligands can facilitate various catalytic processes, including cross-coupling reactions and C-H activation. The unique electronic properties imparted by the nitropyridine moiety enhance the ligand's performance in catalysis .

Case Studies

作用机制

The mechanism of action of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The prolinol moiety may also play a role in the compound’s activity by facilitating binding to target proteins or enzymes.

相似化合物的比较

(S)-Prolinol (CAS 23356-96-9)

- Structure: Lacks the nitro-pyridyl substituent, retaining only the prolinol backbone.

- Applications: Widely used as a chiral auxiliary in asymmetric aldol reactions and organocatalysis.

- Market reports focus on its broad industrial use in pharmaceuticals and agrochemicals .

2-Methyl-8-nitroquinoline (CAS 881-07-2)

- Structure: A nitro-substituted quinoline derivative without the prolinol moiety.

- Applications : Utilized in fluorescence probes and antimicrobial research.

- Pricing: Sold by TCI at $6,000 per unit (exact quantity unspecified), reflecting its simpler synthesis compared to chiral prolinol derivatives .

Key Comparative Data

| Compound | CAS | Molecular Formula | Molecular Weight | Melting Point | Optical Rotation | Price (per gram) | Primary Use |

|---|---|---|---|---|---|---|---|

| (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | 88374-37-2 | C₁₀H₁₃N₃O₃ | 223.23 | 83°C | -163.5° (EtOH) | $7,000 | Asymmetric catalysis |

| (S)-Prolinol | 23356-96-9 | C₅H₁₁NO | 101.15 | Not reported | Not reported | N/A | Organocatalysis |

| 2-Methyl-8-nitroquinoline | 881-07-2 | C₁₀H₈N₂O₂ | 188.18 | Not reported | Not reported | ~$6,000* | Antimicrobial research |

*Price inferred from TCI’s bulk pricing structure .

Functional Advantages of this compound

- Enhanced Reactivity: The nitro-pyridyl group increases electron-withdrawing effects, improving catalytic activity in enantioselective reactions compared to (S)-prolinol .

- Steric Effects : The bulky pyridyl substituent provides superior stereochemical control, making it preferable for synthesizing complex chiral molecules.

- Market Niche: Its specialized applications justify the higher cost relative to non-chiral nitro compounds like 2-methyl-8-nitroquinoline .

Research Findings and Market Insights

- Regional Availability: this compound is predominantly supplied by Japanese manufacturers (e.g., TCI) and distributed globally, with significant demand in North American and Asian research sectors .

- Competitive Landscape : TCI Chemicals dominates supply, while competitors like AMRESCO offer smaller quantities for niche applications .

生物活性

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a prolinol core with a nitropyridine substituent. The molecular formula is CHNO, and it has a molecular weight of approximately 206.20 g/mol. The presence of the nitro group is significant as it often correlates with various biological activities, including antimicrobial and neuropharmacological effects.

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have shown its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. For instance, compounds with similar structures have demonstrated activity against various receptors implicated in neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its efficacy against several bacterial strains, suggesting that the nitropyridine moiety plays a crucial role in enhancing its antimicrobial activity. Specifically, this compound showed promising results against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Research has indicated that modifications to the prolinol structure can significantly affect its biological activity. For example, variations in the substituents on the pyridine ring can lead to changes in receptor binding affinity and selectivity .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Neuropharmacological effects | |

| This compound | Antimicrobial activity | |

| Structural analogs | Varying receptor affinities |

Case Study 1: Neuropharmacological Assessment

A study conducted by Martinez-Gualda et al. investigated the neuropharmacological effects of this compound in animal models. The findings revealed that administration of the compound resulted in significant alterations in behavior associated with anxiety and depression, suggesting a potential therapeutic role in psychiatric disorders .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

常见问题

Q. What are the synthetic pathways for (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol, and how is enantiomeric purity validated?

The synthesis typically involves multi-step organic reactions starting from chiral prolinol derivatives. For example, bulky diarylprolinols are functionalized with nitro-pyridyl groups via nucleophilic substitution or coupling reactions. Enantiomeric purity is confirmed using chiral HPLC, optical rotation measurements, and X-ray crystallography to verify absolute configurations .

Q. What role does this compound play in asymmetric catalysis?

this compound acts as a chiral organocatalyst, forming iminium ion intermediates that activate α,β-unsaturated aldehydes for enantioselective reactions. Its nitro-pyridyl group enhances electron-withdrawing effects, stabilizing transition states and improving stereochemical control in cyclopropanation or epoxidation reactions .

Q. How is the compound characterized structurally and functionally?

Key techniques include:

- NMR spectroscopy to confirm proton environments and stereochemistry.

- X-ray crystallography to resolve absolute configurations (e.g., trans,trans-isomer dominance in bulky derivatives) .

- Chiral HPLC to assess enantiomeric excess (>99% purity reported in some cases) .

Advanced Research Questions

Q. How do substituents on the nitro-pyridyl group influence nonlinear optical (NLO) properties?

The nitro group enhances second harmonic generation (SHG) and magnetic-field-induced SHG (MFISHG) due to its strong electron-withdrawing nature. Modifications like vinyl or tricyanovinyl groups amplify these effects by extending π-conjugation, increasing third-order susceptibility by up to 3× .

Q. What experimental strategies resolve contradictions in enantioselectivity across prolinol derivatives?

Comparative studies using sterically varied derivatives (e.g., diarylprolinols vs. nitro-pyridyl analogs) reveal that bulky substituents favor trans,trans-isomers via facial discrimination of iminium intermediates. Computational modeling (DFT) further clarifies steric/electronic contributions to selectivity .

Q. How does the compound’s stereochemistry impact its efficacy in nicotinic receptor studies?

In α4β2 nicotinic receptor agonism, the (S)-configuration of prolinol derivatives like N-methylprolinol ethers determines binding affinity and subtype selectivity. Meta-hydroxyl or pyridyl nitrogen positioning further modulates partial vs. full agonism, validated via crystallography and in vitro assays .

Q. What methodologies optimize yield in chiral cyclopropane synthesis using this catalyst?

Reaction conditions (solvent polarity, temperature) and catalyst loading are critical. For example, dichloromethane at -20°C with 10 mol% catalyst achieves >90% yield and >95% ee in cyclopropanation, as the nitro-pyridyl group stabilizes the iminium transition state .

Data Analysis & Contradictions

Q. How to address discrepancies in MFISHG responses between derivatives?

Contradictions arise from substituent electronic effects. For instance, replacing nitro-phenyl with tricyanovinyl-phenyl groups reverses MFISHG polarity and triples response magnitude. UV-Vis and computational studies correlate these changes with enhanced charge-transfer transitions .

Q. Why do similar prolinol catalysts show divergent enantioselectivity in identical reactions?

Steric hindrance from diaryl groups vs. nitro-pyridyl moieties alters transition-state accessibility. X-ray structures of intermediates (e.g., iminium ions) and kinetic isotopic effect (KIE) studies help rationalize these differences .

Q. How to validate the ecological safety of this compound in preclinical studies?

Follow NIH guidelines for toxicity reporting:

- Ames tests for mutagenicity.

- Aquatic toxicity assays (e.g., Daphnia magna LC50).

- Proper waste handling protocols for nitro-containing compounds to prevent environmental contamination .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。